Cas no 1272756-09-8 (4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile)
![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1272756-09-8x500.png)
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile
- 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile
- 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1 inverted exclamation mark -cyclobutane]-5-carbonitrile
- 4-OXOSPIRO[1,2,3,4-TETRAHYDROQUINAZOLINE-2,1-CYCLOBUTANE]-5-CARBONITRILE
- DB-019574
- MFCD18651724
- AC3628
- 4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carbonitrile
- 1272756-09-8
- 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1/'-cyclobutane]-5-carbonitrile
- DTXSID201136434
- SY013261
- Spiro[cyclobutane-1,2a(2)(1a(2)H)-quinazoline]-5a(2)-carbonitrile, 3a(2),4a(2)-dihydro-4a(2)-oxo-
- 4-OXOSPIRO[1,2,3,4-TETRAHYDROQUINAZOLINE-2,1`-CYCLOBUTANE]-5-CARBONITRILE
- AKOS022183218
-
- MDL: MFCD18651724
- インチ: InChI=1S/C12H11N3O/c13-7-8-3-1-4-9-10(8)11(16)15-12(14-9)5-2-6-12/h1,3-4,14H,2,5-6H2,(H,15,16)
- InChIKey: SMAMBBUOJYXRFU-UHFFFAOYSA-N
- SMILES: C1=CC(=C2C(=C1)NC3(CCC3)NC2=O)C#N
計算された属性
- 精确分子量: 213.09000
- 同位素质量: 213.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 0
- 複雑さ: 366
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 64.9Ų
じっけんとくせい
- PSA: 64.92000
- LogP: 2.06058
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile Security Information
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM139163-1g |
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile |
1272756-09-8 | 95% | 1g |
$175 | 2024-08-02 | |
Chemenu | CM139163-5g |
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile |
1272756-09-8 | 95% | 5g |
$529 | 2021-08-05 | |
eNovation Chemicals LLC | D911017-5g |
4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile |
1272756-09-8 | 95% | 5g |
$650 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533386-5g |
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile |
1272756-09-8 | 98% | 5g |
¥5259.00 | 2024-08-09 | |
eNovation Chemicals LLC | K11376-1g |
4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile |
1272756-09-8 | 97% | 1g |
$450 | 2025-02-24 | |
eNovation Chemicals LLC | K11376-5g |
4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile |
1272756-09-8 | 97% | 5g |
$1345 | 2025-02-24 | |
Apollo Scientific | OR470221-5g |
4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile |
1272756-09-8 | 5g |
£833.00 | 2023-09-01 | ||
Alichem | A189011104-5g |
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile |
1272756-09-8 | 95% | 5g |
553.70 USD | 2021-06-01 | |
eNovation Chemicals LLC | K11376-5g |
4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile |
1272756-09-8 | 97% | 5g |
$1345 | 2024-05-24 | |
Ambeed | A414798-1g |
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile |
1272756-09-8 | 95+% | 1g |
$159.0 | 2024-04-25 |
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrileに関する追加情報
Chemical Profile of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile (CAS No. 1272756-09-8)
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile, identified by its CAS number 1272756-09-8, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and potential biological activities. This compound belongs to the spiroquinazoline class, which is well-documented for its pharmacological relevance, particularly in the development of therapeutic agents targeting various diseases.
The molecular structure of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile features a spirocyclic connection between a cyclobutane ring and a quinazoline core, with an additional oxo group and a nitrile substituent at specific positions. This arrangement contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for further derivatization and exploration in drug discovery programs.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit enhanced binding affinity and selectivity towards biological targets. The spiro[cyclobutane-1,2'-quinazoline] moiety in 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile is particularly noteworthy, as it has been shown to interact with multiple protein families involved in critical cellular processes. This structural feature has prompted researchers to investigate its potential as a lead compound for the development of novel therapeutics.
One of the most compelling aspects of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile is its reported activity as an inhibitor of certain kinases and enzymes that are implicated in cancer progression. Preclinical studies have demonstrated that derivatives of this compound can modulate signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in tumor cells. The oxo group and nitrile substituent are believed to play crucial roles in mediating these interactions by forming hydrogen bonds and hydrophobic contacts with the target proteins.
The synthesis of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have enabled more efficient production of this compound, facilitating further structural optimization and biological evaluation.
Recent research has also highlighted the importance of computational modeling in understanding the binding mode of 4'-Oxo-3',4 '-dihydro -1'H -spiro [cyclobutane - 1 , 2' - quinazoline] - 5' - carbonitrile to its biological targets. Molecular docking studies have revealed that the compound interacts with key residues in the active site of target enzymes, suggesting potential mechanisms for its inhibitory activity. These insights have guided the design of next-generation analogs with improved potency and selectivity.
The pharmacokinetic properties of 4 '- Oxo - 3' , 4' - dihydro - 1' H - spiro [cyclobutane - 1 , 2' - quinazoline] - 5' - carbonitrile are also under investigation to assess its suitability for therapeutic applications. Initial studies indicate that the compound exhibits reasonable solubility and stability under physiological conditions, which are essential characteristics for a drug candidate. Further work is needed to optimize its metabolic profile and distribution within biological systems.
In conclusion, 4 '- Oxo - 3' , 4 ' - dihydro - 1' H - spiro [cyclobutane - 1 , 2 ' - quinazoline] - 5 ' - carbonitrile (CAS No. 1272756-09-8) represents a promising scaffold for medicinal chemistry research. Its unique structural features and reported biological activities make it an attractive candidate for further development into novel therapeutic agents. As our understanding of its chemical properties and biological interactions continues to grow, this compound is likely to play a significant role in future drug discovery efforts.
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